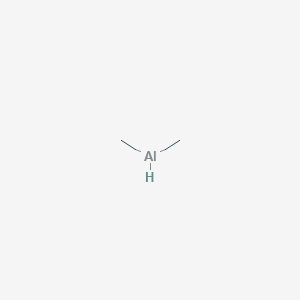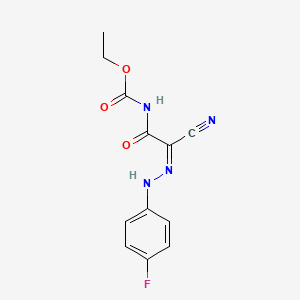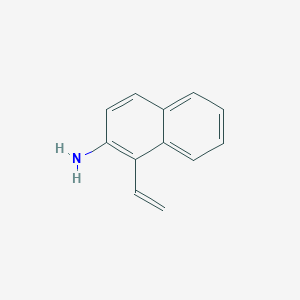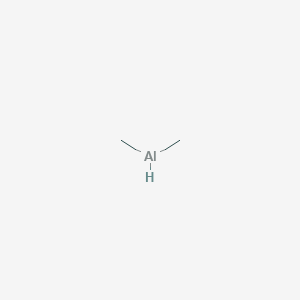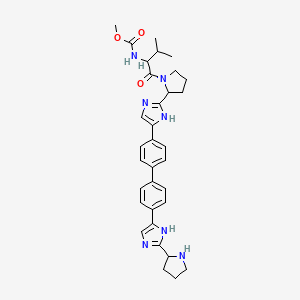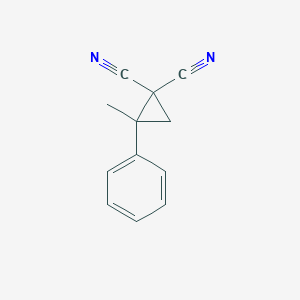
2-Methyl-2-phenylcyclopropane-1,1-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-2-phenylcyclopropane-1,1-dicarbonitrile is an organic compound with the molecular formula C12H10N2. It is characterized by a cyclopropane ring substituted with a methyl group and a phenyl group, along with two nitrile groups attached to the same carbon atom.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-phenylcyclopropane-1,1-dicarbonitrile typically involves the cyclopropanation of suitable precursors. One common method is the reaction of phenylacetonitrile with methyl iodide in the presence of a strong base, followed by cyclization to form the cyclopropane ring. The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Optimization of reaction parameters, such as concentration, temperature, and reaction time, is crucial for maximizing yield and minimizing by-products .
化学反应分析
Types of Reactions: 2-Methyl-2-phenylcyclopropane-1,1-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions to form a variety of derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
2-Methyl-2-phenylcyclopropane-1,1-dicarbonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials
作用机制
The mechanism of action of 2-Methyl-2-phenylcyclopropane-1,1-dicarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The nitrile groups can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and binding affinity. The cyclopropane ring’s strained structure also contributes to its unique reactivity and potential biological activity .
相似化合物的比较
- 2-Methyl-2-phenylcyclopropane-1-carboxylate
- 2-Methyl-2-phenylcyclopropane-1,1-dicarboxylic acid
Comparison: The nitrile groups provide additional sites for chemical modification and interaction with biological targets, making it a versatile compound for various research purposes .
属性
分子式 |
C12H10N2 |
|---|---|
分子量 |
182.22 g/mol |
IUPAC 名称 |
2-methyl-2-phenylcyclopropane-1,1-dicarbonitrile |
InChI |
InChI=1S/C12H10N2/c1-11(7-12(11,8-13)9-14)10-5-3-2-4-6-10/h2-6H,7H2,1H3 |
InChI 键 |
DOOAIFZFVINSNY-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC1(C#N)C#N)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


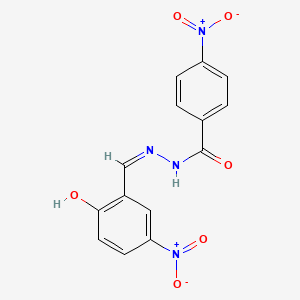
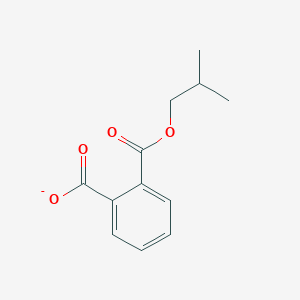
![(1S,2S,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-8-carboxylic acid](/img/structure/B14112792.png)
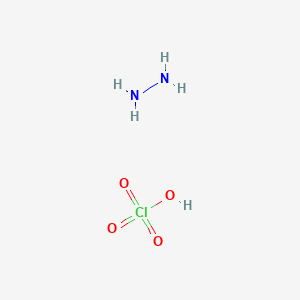
![heptapotassium;[(2R,3R,4S,5R)-6-[(2S,3S,4R,5R)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)-4,5-disulfonatooxyoxan-3-yl] sulfate](/img/structure/B14112810.png)
